

What is the chemical structure of Ustiloxin E?

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Compound of Interest

Compound Name: *Ustusolate E*

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The Elusive Chemical Identity of Ustiloxin E

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. While the family of cyclopeptide mycotoxins known as ustiloxins has garnered significant interest for their antimitotic properties, information regarding the specific analog Ustiloxin E remains conspicuously absent from the current scientific literature. Despite extensive searches of chemical databases and scholarly articles, the chemical structure, along with associated quantitative data and experimental protocols for Ustiloxin E, could not be located.

Ustiloxins are produced by various fungi, most notably *Ustilaginoidea virens*, the causal agent of rice false smut disease.^[1] These mycotoxins are characterized by a core 13-membered macrocyclic peptide structure, which includes a unique ether linkage between tyrosine and isoleucine residues.^{[1][2]} Variations in the amino acid sequence and other structural modifications give rise to different analogs, such as the well-documented Ustiloxins A, B, C, D, F, and G.^{[1][3]}

The general structure of known ustiloxins consists of a cyclic tetrapeptide. For instance, Ustiloxin A has the molecular formula $C_{28}H_{43}N_5O_{12}S$ and Ustiloxin B has the formula $C_{26}H_{39}N_5O_{12}S$.^{[4][5]} These compounds are ribosomally synthesized and post-translationally modified peptides.^[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, which has made them subjects of interest in cancer research.^[6]

While detailed information is available for several ustiloxin analogs, including their isolation, structure elucidation, and biological activity, Ustiloxin E is not among them. It is plausible that Ustiloxin E is an extremely rare analog that has been isolated but not yet fully characterized or that the designation was preliminary and has not been formally published. As such, a technical guide on its chemical structure, quantitative data, and experimental protocols cannot be provided at this time.

Researchers interested in the broader class of ustiloxins can, however, find a wealth of information on the characterized analogs. The following sections provide a general overview of the data presentation, experimental protocols, and pathway visualizations that would be included in a technical guide for a known ustiloxin, which could serve as a template should information on Ustiloxin E become available.

General Methodologies for Ustiloxin Analysis

The study of ustiloxins employs a range of sophisticated analytical and biochemical techniques. Below are generalized experimental protocols that are typically used for the isolation, characterization, and biological evaluation of these mycotoxins.

Table 1: Physicochemical Properties of Characterized Ustiloxins

Ustiloxin Analog	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Ustiloxin A	C ₂₈ H ₄₃ N ₅ O ₁₂ S	673.7	143557-93-1[5]
Ustiloxin B	C ₂₆ H ₃₉ N ₅ O ₁₂ S	645.7	151841-41-7[6][4]
Ustiloxin D	C ₂₃ H ₃₄ N ₄ O ₈	494.5	158243-18-6[7]

Experimental Protocols

1. Isolation and Purification of Ustiloxins from Fungal Cultures:

- Culture: *Ustilaginoidea virens* is cultured on a suitable medium, such as potato sucrose agar (PSA), to induce the production of ustiloxins.

- **Extraction:** The fungal mycelia and culture broth are typically extracted with a polar solvent, such as methanol or water, to isolate the water-soluble ustiloxins.
- **Purification:** The crude extract is subjected to a series of chromatographic techniques for purification. This often includes column chromatography on resins like Diaion HP-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column.

2. Structure Elucidation:

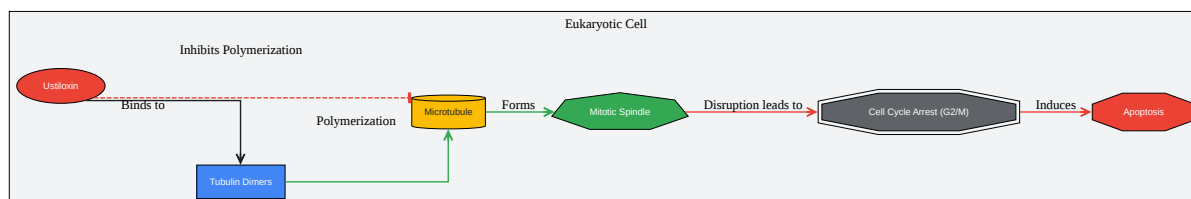
- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A combination of 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the amino acid sequence and stereochemistry.
- **Amino Acid Analysis:** Acid hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids helps to confirm the amino acid composition.

3. Biological Activity Assays (Antimitotic Activity):

- **Tubulin Polymerization Assay:** The ability of the ustiloxin to inhibit the polymerization of tubulin into microtubules is assessed in vitro. This is often done by monitoring the change in turbidity or fluorescence of a tubulin solution in the presence of the compound.
- **Cell Viability Assays:** The cytotoxic effects of the ustiloxin on various cancer cell lines are evaluated using assays such as the MTT or XTT assay, which measure the metabolic activity of viable cells.

Visualizing Ustiloxin's Mechanism of Action

To illustrate the biological context in which ustiloxins function, a signaling pathway diagram can be constructed. The primary mechanism of action for known ustiloxins is the disruption of microtubule dynamics.



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Caption: Ustiloxin's inhibitory effect on microtubule polymerization.

In conclusion, while the specific chemical structure of Ustiloxin E remains to be elucidated and published in the scientific literature, the established methodologies for studying other members of the ustiloxin family provide a clear roadmap for its future characterization. The potential for novel biological activity makes the pursuit of this and other undiscovered ustiloxin analogs a compelling area for continued research.

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